molecular formula C15H13N3O3S2 B2549398 methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate CAS No. 338976-20-8

methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No. B2549398
CAS RN: 338976-20-8
M. Wt: 347.41
InChI Key: MMRJQCNTZJITNK-SXGWCWSVSA-N
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Description

“Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate” is a chemical compound with the CAS Number 338976-20-8 . It has a molecular weight of 348.43 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9,22H,1-2H3/b16-9- . This indicates the molecular structure of the compound. The compound contains several functional groups, including an imidazo[2,1-b][1,3]thiazol ring, a methoxyimino group, and a benzoate ester group .

It should be stored at a temperature between 28 C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Antibacterial and Antifungal Properties

Thiazole derivatives, including methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate, have been investigated for their antibacterial and antifungal activities . Researchers have synthesized similar compounds and screened them against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These investigations aim to identify potential candidates for combating microbial infections.

Anti-Inflammatory and Analgesic Effects

The presence of thiazolidinone rings in thiazole compounds has been associated with anti-inflammatory and analgesic properties . While specific studies on methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate are limited, its structural features suggest potential therapeutic applications in pain management and inflammation control.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 2-[5-[(Z)-methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRJQCNTZJITNK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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